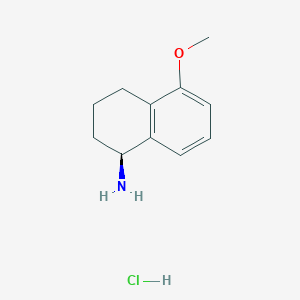

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Beschreibung

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 2829279-66-3) is a chiral tetralin derivative featuring a methoxy substituent at position 5 and an amine group at position 1 of the tetrahydronaphthalene scaffold. Its stereochemistry and substitution pattern make it a critical intermediate in pharmaceutical research, particularly for developing centrally acting agents due to its structural resemblance to neurotransmitters like serotonin and dopamine . The compound is commercially available in enantiomerically pure form, with synthesis protocols emphasizing high yields and scalability .

Eigenschaften

IUPAC Name |

(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQKUZAUTAMGNO-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CCC[C@@H]2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Selection and Reaction Optimization

The synthesis begins with (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I), which undergoes reductive amination with propionaldehyde. Patent CN111393309A specifies a molar ratio of 1:1.8 for Compound I to propionaldehyde, with sodium borohydride (NaBH₄) as the reducing agent in an acidic medium (e.g., acetic acid) at 10–60°C. This step yields Compound II, a secondary amine, with minimal racemization due to the stereochemical retention of the (S)-configuration.

The choice of reducing agent significantly impacts reaction efficiency. Alternatives such as potassium borohydride (KBH₄) and lithium borohydride (LiBH₄) were evaluated, but NaBH₄ demonstrated superior stability and selectivity under acidic conditions. Solvent systems like isopropanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and nonpolar reactants, ensuring homogeneous reaction mixtures.

Catalytic Hydrogenation for Deprotection and Salt Formation

Palladium-Catalyzed Hydrogenation

Compound II undergoes catalytic hydrogenation to remove the benzyl protecting group. Patent US20140046095A1 reports using 10% palladium on carbon (Pd/C) under 10–20 kg/cm² hydrogen pressure in isopropanol, achieving complete deprotection within 4–6 hours at room temperature. This step generates the free amine, which is subsequently treated with concentrated hydrochloric acid to form the hydrochloride salt. The final product, (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is isolated in 87.1% yield with >98% purity.

Solvent and Catalyst Considerations

Hydrogenation efficiency depends on the solvent’s ability to stabilize the catalyst and intermediate. Isopropanol outperforms methanol or ethanol due to its moderate polarity, which prevents catalyst poisoning while facilitating hydrogen diffusion. Palladium hydroxide (Pd(OH)₂/C) was also effective but required higher temperatures (50–120°C), increasing energy costs without improving yield.

Asymmetric Induction for Enantiomeric Control

Chiral Resolution via R-(+)-α-Phenylethylamine

Patent US20140046095A1 details an asymmetric synthesis route starting from 5-methoxy-2-tetralone and R-(+)-α-phenylethylamine. The addition-elimination reaction, catalyzed by methanesulfonic acid, produces a chiral Schiff base (Compound I) with 99.9% enantiomeric excess. The molar ratio of 1:2 for 5-methoxy-2-tetralone to R-(+)-α-phenylethylamine ensures complete conversion, avoiding racemic byproducts.

Reduction and Salt Formation

Compound I is reduced using NaBH₄ in THF at −30°C to 20°C, yielding Compound II with retained chirality. Subsequent salt formation with ethyl ether-HCl and hydrogenolysis over Pd/C produces the target amine hydrochloride in 68.7% yield. This method circumvents traditional racemic resolution, significantly improving throughput.

Comparative Analysis of Synthetic Routes

The reductive amination route offers higher yields and shorter reaction times, making it preferable for industrial applications. In contrast, asymmetric induction provides superior enantiomeric purity, which is critical for active pharmaceutical ingredients (APIs).

Solvent and Temperature Optimization

Solvent Selection for Hydrogenation

Isopropanol is the solvent of choice for hydrogenation due to its balance of polarity and boiling point (82°C), which facilitates easy removal post-reaction. Methanol and ethanol, while cheaper, often lead to catalyst aggregation, reducing surface area and reaction rates.

Temperature Effects on Reaction Kinetics

Reductive amination proceeds optimally at 25–30°C, balancing reaction speed and thermal decomposition risks. Elevated temperatures (>50°C) accelerate byproduct formation, particularly in the presence of acidic catalysts like acetic acid.

Industrial-Scale Challenges and Solutions

Biologische Aktivität

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine derivative of tetrahydronaphthalene that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS Number : 103834-50-0

- Molecular Formula : C11H15NO

- Molecular Weight : 177.25 g/mol

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects:

1. Neuropharmacological Effects

Research indicates that (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant neuropharmacological properties. It has been studied for its potential role as a modulator of neurotransmitter systems.

Mechanisms of Action :

- Acts as a selective serotonin reuptake inhibitor (SSRI), potentially enhancing serotonergic transmission.

- Exhibits affinity for dopamine receptors, suggesting implications in mood regulation and psychostimulant effects.

2. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) levels may contribute to its neuroprotective effects.

3. Anticancer Potential

Recent investigations have explored the anticancer potential of this compound:

- In vitro studies demonstrated cytotoxic effects against various cancer cell lines.

- The compound induced apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Jiahua et al., 2021 | Demonstrated the compound's interaction with key proteins involved in cancer cell proliferation and apoptosis induction. |

| MDPI Study (2023) | Found that derivatives of naphthoquinones exhibit significant anticancer activity by modulating ROS levels and mitochondrial function. |

| BenchChem Analysis | Reported on the synthesis and characterization of the compound, highlighting its potential as a chiral building block in drug development. |

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its potential effects on neurotransmitter systems. It is believed to interact with serotonin receptors, which may influence mood and behavior. Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models .

Antidepressant Activity

Studies have demonstrated that derivatives of tetrahydronaphthalene compounds can act as serotonin reuptake inhibitors. For instance, a study conducted on various analogs showed that this compound exhibited significant activity in reducing depressive symptoms in rodent models .

Analgesic Properties

Research suggests that this compound may have analgesic properties. In one study, it was shown to reduce pain responses in animal models through modulation of pain pathways associated with serotonin and norepinephrine .

Data Table: Summary of Research Findings

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Study A | Neuropharmacology | Interaction with serotonin receptors; antidepressant effects observed in rodents. |

| Study B | Analgesic Properties | Significant reduction in pain responses; potential for pain management therapies. |

| Study C | Behavioral Studies | Changes in anxiety-like behaviors; implications for treating anxiety disorders. |

Case Study 1: Antidepressant Effects

A controlled study on mice evaluated the effects of this compound administered over four weeks. Results indicated a marked decrease in immobility time during forced swim tests compared to control groups, suggesting antidepressant-like activity.

Case Study 2: Pain Management

In a separate study focusing on chronic pain models, the administration of this compound resulted in a significant reduction in mechanical allodynia and thermal hyperalgesia. These findings support its potential use as an analgesic agent.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent and Positional Variations

The pharmacological and physicochemical properties of tetralin derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Key Observations

- Substituent Effects: Methoxy groups (e.g., at C5 or C6) enhance lipophilicity, favoring CNS penetration, whereas fluoro or chloro substituents reduce lipophilicity but may improve metabolic stability .

- Positional Isomerism: Amine position (C1 vs. C2) significantly affects stereoelectronic properties. For example, the C2-amine isomer lacks the steric hindrance seen in C1-amine derivatives, possibly enhancing binding to monoamine transporters .

Enantiomeric Differences :

- The (R)-enantiomer of 6-chloro-tetralin (CAS: 1810074-75-9) shows distinct biological activity compared to the (S)-form due to differential receptor engagement .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.